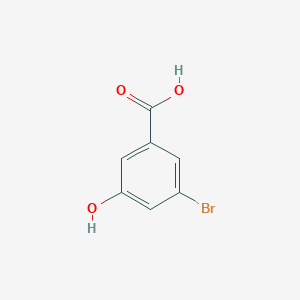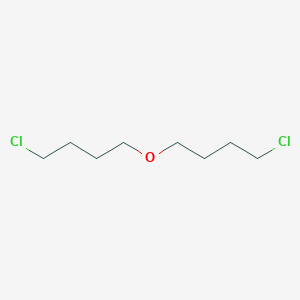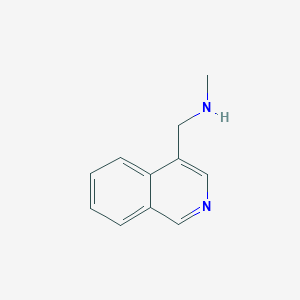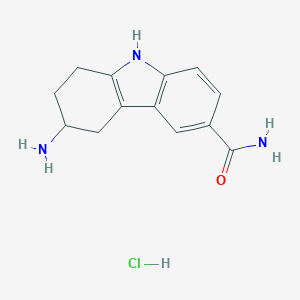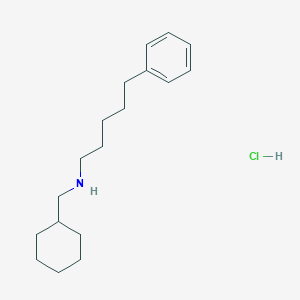![molecular formula C8H7N3O2 B114234 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione CAS No. 146950-63-2](/img/structure/B114234.png)
4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione, also known as MPP, is a heterocyclic compound that has gained attention in scientific research due to its unique properties. MPP has been studied for its potential use in various fields such as medicine, agriculture, and material science.
作用機序
The mechanism of action of 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione has also been shown to modulate the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a role in inflammation and cell survival.
Biochemical and Physiological Effects:
4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione has also been shown to reduce oxidative stress and improve mitochondrial function. In vivo studies have demonstrated that 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione can reduce inflammation and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione in lab experiments is its relatively low cost and ease of synthesis. 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione is also stable under normal laboratory conditions and has a long shelf-life. However, one limitation of using 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for the study of 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione. One area of interest is the development of 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione-based therapies for the treatment of cancer and neurodegenerative diseases. Another area of interest is the use of 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione in agriculture to improve crop yield and enhance plant growth. Additionally, the synthesis of novel materials using 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione as a precursor is an area of active research. Further studies are needed to fully understand the mechanism of action of 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione and its potential applications in various fields.
合成法
The synthesis of 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione can be achieved through several methods, including the reaction of 2,3-diaminopyridine with methyl glyoxalate, or the reaction of 2,3-diaminopyridine with dimethyl oxalate in the presence of acetic acid. The purity of 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione can be improved through recrystallization from ethanol or methanol.
科学的研究の応用
4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione has been studied for its potential use in various fields, including medicine, agriculture, and material science. In medicine, 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diseases such as cancer and Alzheimer's. In agriculture, 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione has been studied for its ability to enhance plant growth and improve crop yield. In material science, 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione has been used as a precursor for the synthesis of novel materials with unique properties.
特性
CAS番号 |
146950-63-2 |
|---|---|
製品名 |
4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione |
分子式 |
C8H7N3O2 |
分子量 |
177.16 g/mol |
IUPAC名 |
4-methyl-1H-pyrido[3,4-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C8H7N3O2/c1-11-6-4-9-3-2-5(6)10-7(12)8(11)13/h2-4H,1H3,(H,10,12) |
InChIキー |
FUXUPTRORCDGQZ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=CN=C2)NC(=O)C1=O |
正規SMILES |
CN1C2=C(C=CN=C2)NC(=O)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



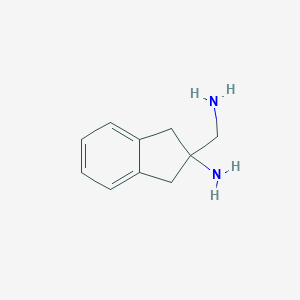
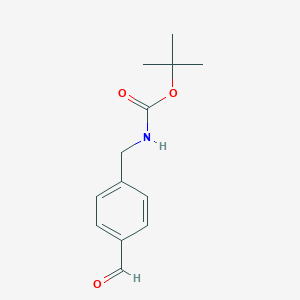
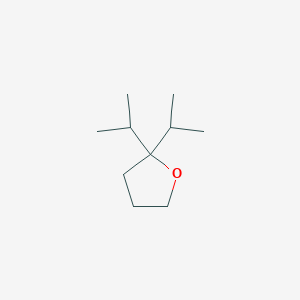

![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B114164.png)
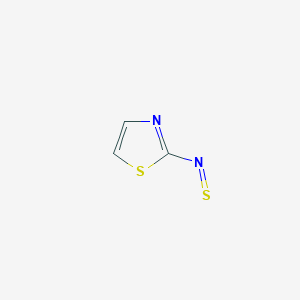
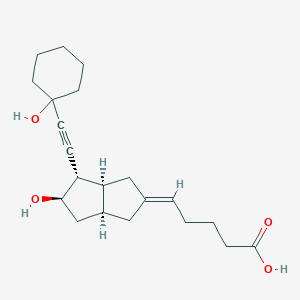
![(2S)-N-[(2S)-4-[(4R)-4-(tert-butylcarbamoyl)-5,5-dimethyl-1,3-thiazolidin-3-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-2-[(2-naphthalen-1-yloxyacetyl)amino]butanediamide](/img/structure/B114169.png)
